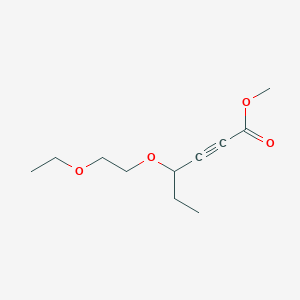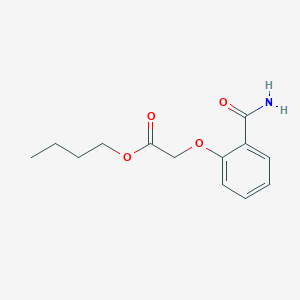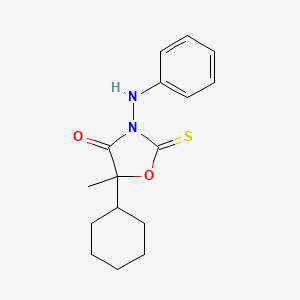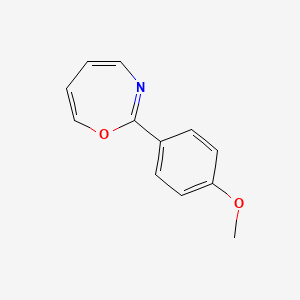![molecular formula C27H23OP B14382481 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one CAS No. 89966-00-7](/img/structure/B14382481.png)
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is a complex organic compound with a unique structure that includes a phosphanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one typically involves the reaction of benzyl chloride with diphenylphosphine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride to facilitate the formation of the phosphanylidene group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one involves its interaction with various molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, influencing different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Diphenylphosphine: Similar structure but lacks the benzyl group.
Benzylphosphine: Contains the benzyl group but lacks the diphenyl groups.
Uniqueness
2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is unique due to the presence of both benzyl and diphenyl groups attached to the phosphanylidene moiety
Propiedades
Número CAS |
89966-00-7 |
|---|---|
Fórmula molecular |
C27H23OP |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
2-[benzyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone |
InChI |
InChI=1S/C27H23OP/c28-27(24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)21-23-13-5-1-6-14-23/h1-20,22H,21H2 |
Clave InChI |
AWIYDESOCXLVGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CP(=CC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)


![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)



![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)

![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
